molecular formula C5H5N3O4 B1593568 2-(2-Nitro-1H-imidazol-1-yl)acetic acid CAS No. 22813-32-7

2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Cat. No. B1593568
CAS RN: 22813-32-7
M. Wt: 171.11 g/mol
InChI Key: TYDGDUVFDYKZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 22813-32-7 . It has a molecular weight of 171.11 . The IUPAC name for this compound is (2-nitro-1H-imidazol-1-yl)acetic acid .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI code for “2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is 1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2, (H,9,10) .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medical Imaging and Oncology .

Summary of the Application

“2-(2-Nitro-1H-imidazol-1-yl)acetic acid” is used in the synthesis of a derivative known as N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA), which is a PET (Positron Emission Tomography) radiotracer for imaging tumor hypoxia . Tumor hypoxia is a condition characterized by reduced oxygen supply, commonly observed in many solid tumors .

Methods of Application or Experimental Procedures

The radiotracer [18F]FBNA is synthesized through acylation chemistry with readily available 4-[18F]fluorobenzyl amine . The total synthesis time is 100 minutes, including HPLC purification .

Results or Outcomes

It was found to be stable in saline and mouse serum for 6 hours . In vitro studies showed that [18F]FBNA accumulates in gastric cancer cell lines AGS and MKN45 under hypoxic conditions .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-(2-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-4(10)3-7-2-1-6-5(7)8(11)12/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDGDUVFDYKZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316397
Record name 2-(2-Nitroimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitro-1H-imidazol-1-yl)acetic acid

CAS RN

22813-32-7
Record name 22813-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Nitroimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 2 (2.5 g) is dissolved in 20 mL of a cocktail of TFA, water, thioanisole 95-2.5-2.5 and stirred at room temperature for one night. The mixture is then concentrated under vacuum and co-evaporated several times with diethyl ether until formation of a powder. After filtration, the precipitate is washed with dichloromethane and acetonitrile to give quantitatively the expected product. Mp 143° C. (decomposition); 1H NMR (DMSO-d6, 400 MHz) δ 5.21 (s, 2H), 7.21 (d, 1H, J=1.01 Hz), 7.64 (d, 1H, J=1.01 Hz). 13C (DMSO-d6, 101 MHz) δ 50.65, 127.69, 128.44, 168.56, 168.57; MS (ESI+/ESI−) m/z 170.12 [M−H]−, 341.05 [2M−H]−, 194.14 [M+Na]+.
Name
Compound 2
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate was suspended in 1N NaOH (100 mL) and stirred at room temperature until it turned into a clear solution. The solution was cooled in an ice-bath and neutralized to pH~2 to give a white precipitate. The solid was filtered and washed with water (3×25 mL). Yield: 11.5 g (97%). MS: 189 (M+NH4)+, 172 (M+H)+, 170 (M-H)-. 1H NMR (DMSO-d6) δ5.22 [s, 2H, C H2 -(2-nitroimidazole)], 7.22 and 7.65 (s, 2H, 2-nitroimidazolyl- H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Nitro-1H-imidazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Nitro-1H-imidazol-1-yl)acetic acid

Citations

For This Compound
9
Citations
S Mittal, MB Mallia - Proceedings of the fifteenth biennial DAE-BRNS …, 2021 - inis.iaea.org
[en] Considering the role of hypoxia in cancer progression and poor prognosis, hypoxia centric theranostic approaches may have immense potential in clinical cancer management. We …
Number of citations: 0 inis.iaea.org
J Lu, C Zhang, X Yang, XJ Yao… - How Do Metabolism …, 2021 - books.google.com
Objective: Hypoxia is prevalent in tumors and plays a pivotal role in resistance to chemoradiotherapy. 18F-MISO (18F-labeled fluoromisonidazole) is currently the preferred choice of …
Number of citations: 0 books.google.com
WR Dolbier Jr, AR Li, CJ Koch, CY Shiue… - Applied Radiation and …, 2001 - Elsevier
There is a great deal of clinical and experimental interest in determining tissue hypoxia using non-invasive imaging methods. We have developed EF5, 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2…
Number of citations: 171 www.sciencedirect.com
Y Joyard, R Azzouz, L Bischoff, C Papamicaël… - Bioorganic & medicinal …, 2013 - Elsevier
The syntheses of new nitroimidazole compounds using silicon–[ 18 F]fluorine chemistry for the potential detection of tumor hypoxia are described. [ 18 F]silicon-based compounds were …
Number of citations: 23 www.sciencedirect.com
P Saxena, S Gambhir, M Dixit - Current Topics in Medicinal …, 2023 - ingentaconnect.com
The radiolabeled tracers have been extensively utilized to access various physiological and pathological conditions non-invasively, such as cancers, inflammation, and organ-specific …
Number of citations: 1 www.ingentaconnect.com
X Li, J Wang, R Cui, D Xu, L Zhu, Z Li, H Chen, Y Gao… - Dyes and …, 2020 - Elsevier
Most of the traditional photosensitizers (PSs) used in photodynamic therapy (PDT) have poor tumor targeting and phototoxic side effects. Drug delivery systems can be designed to be …
Number of citations: 17 www.sciencedirect.com
IR Baird, BO Patrick, KA Skov… - Canadian Journal of …, 2018 - cdnsciencepub.com
Syntheses are reported for: nine 2-nitroimidazoles, the abbreviated names all beginning with E, based on derivation from Etanidazole); five 2-methyl-5-nitroimidazoles (M compounds, …
Number of citations: 2 cdnsciencepub.com
K Okuda, BGM Youssif, R Sakai, T Ueno, T Sakai… - …, 2020 - researchgate.net
A series of near-infrared (NIR) fluorochromes with large Stokes shifts was designed, synthesized, and evaluated for application in non-invasive imaging of tumor hypoxia. Each NIR …
Number of citations: 2 www.researchgate.net
J Bassan - 2019 - search.proquest.com
Mass cytometry (MC) provides highly-multiparametric analysis of biological systems, with up to 45 parameters measurable per cell. Imaging mass cytometry (IMC) extends MC to …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.